Tin(IV) isopropoxide

ZTO thin-film transistors precursor comparison film density

Tin(IV) isopropoxide [Sn(OC₃H₇)₄, also referred to as tetraisopropoxytin or tin tetraisopropoxide] is a homoleptic tin(IV) alkoxide belonging to the organotin alkoxide family, in which the Sn⁴⁺ center is coordinated by four isopropoxide (–OiPr) ligands. It is commercially supplied as a colorless to pale yellow moisture-sensitive liquid, most commonly as a 10% w/v solution in isopropanol or isopropanol/toluene at 99% purity (metals basis), with a molecular weight of 355.06 g/mol (anhydrous) or 414.15–415.14 g/mol as the isopropanol adduct.

Molecular Formula C12H28O4Sn
Molecular Weight 355.06
CAS No. 1184-61-8
Cat. No. B1143376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTin(IV) isopropoxide
CAS1184-61-8
Molecular FormulaC12H28O4Sn
Molecular Weight355.06
Structural Identifiers
SMILESCC(C)O[Sn](OC(C)C)(OC(C)C)OC(C)C
InChIInChI=1S/4C3H7O.Sn/c4*1-3(2)4;/h4*3H,1-2H3;/q4*-1;+4
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tin(IV) Isopropoxide (CAS 1184-61-8): Procurement-Relevant Baseline for an Organotin Alkoxide Precursor


Tin(IV) isopropoxide [Sn(OC₃H₇)₄, also referred to as tetraisopropoxytin or tin tetraisopropoxide] is a homoleptic tin(IV) alkoxide belonging to the organotin alkoxide family, in which the Sn⁴⁺ center is coordinated by four isopropoxide (–OiPr) ligands [1]. It is commercially supplied as a colorless to pale yellow moisture-sensitive liquid, most commonly as a 10% w/v solution in isopropanol or isopropanol/toluene at 99% purity (metals basis), with a molecular weight of 355.06 g/mol (anhydrous) or 414.15–415.14 g/mol as the isopropanol adduct [2]. Its primary industrial and research role is as a soluble, hydrolytically reactive molecular precursor for the fabrication of SnO₂ nanoparticles, transparent conductive tin oxide and indium tin oxide (ITO) thin films via sol–gel, metal–organic decomposition (MOD), and chemical vapor deposition (CVD) routes [1][3].

Why Tin(IV) Isopropoxide Cannot Be Generically Substituted by Other Tin Precursors


Within the broader class of tin precursors—including tin(II) carboxylates, tin(IV) acetate, tin chlorides (SnCl₂, SnCl₄), and other tin(IV) alkoxides such as tin(IV) tert-butoxide—each compound imposes a distinct thermal decomposition profile, metal atom retention behavior, hydrolysis kinetics, and resulting film morphology [1][2]. These differences are not marginal; they directly determine whether a given precursor can be deployed in low-temperature solution processing, whether film density and uniformity meet device specifications, and whether nanoparticle synthesis can be conducted at practical concentrations for scale-up [3]. Generalizing across tin precursors without accounting for these quantifiable divergences leads to irreproducible film quality, unpredictable electrical performance in transistors, and failed nanoparticle morphology control [1][3].

Quantitative Differentiation Evidence for Tin(IV) Isopropoxide Against Comparator Precursors


Highest Film Density Among Four Sn Precursors in ZTO Thin-Film Transistors

In a systematic head-to-head study of four Sn precursors for solution-processed zinc–tin oxide (ZTO) thin-film transistors, the ZTO film derived from tin(IV) isopropoxide [Sn(OC₃H₇)₄, designated ZTO 4] achieved a film density of 4.72 g/cm³, the highest value recorded among all four precursors tested under identical fabrication conditions (ZTO 1–4 correspond to tin(II) 2-ethylhexanoate, tin(IV) acetate, tin(II) chloride, and tin(IV) isopropoxide, respectively) [1]. By comparison, ZTO 1 (Sn(II) 2-ethylhexanoate) yielded 3.71 g/cm³, ZTO 2 (Sn(IV) acetate) 4.40 g/cm³, and ZTO 3 (SnCl₂) 4.22 g/cm³ [1]. The higher film density indicates more compact metal oxide packing, which is desirable for electrical performance and environmental stability of oxide semiconductor channels.

ZTO thin-film transistors precursor comparison film density solution-processed oxide semiconductors

Lowest Oxide Formation Temperature Enabling Low-Thermal-Budget Processing

Thermogravimetric analysis (TGA) of isolated Sn precursors revealed that tin(IV) isopropoxide [Sn(OC₃H₇)₄] undergoes metal oxide formation over the temperature range of 35–300 °C, the lowest onset and widest accessible window among the four precursors studied [1]. In contrast, tin(II) chloride (SnCl₂) required 320–430 °C for oxide formation, while tin(II) 2-ethylhexanoate decomposed at 90–310 °C and tin(IV) acetate at 35–352 °C [1]. The exceptionally low onset temperature of 35 °C for tin(IV) isopropoxide is uniquely compatible with thermally fragile substrates such as flexible polymers (e.g., PET, PEN) that cannot tolerate the >300 °C processing required by SnCl₂.

low-temperature processing thermal decomposition TGA flexible electronics oxide semiconductor fabrication

Superior Metal Atom Retention During Thermal Processing vs. SnCl₂ and Sn(II) Carboxylates

TGA analysis combined with calculated vs. experimental remaining mass comparisons demonstrated that tin(IV) isopropoxide [Sn(OC₃H₇)₄] and tin(IV) acetate [Sn(CH₃COO)₄] exhibited experimental remaining masses slightly exceeding calculated values, indicating negligible to zero metal atom volatilization during thermal oxide formation [1]. By stark contrast, tin(II) chloride (SnCl₂) suffered a 71.7% metal atom loss, tin(II) 2-ethylhexanoate [Sn(C₈H₁₅O₂)₂] lost 28.5%, and zinc acetate dihydrate lost 32.0% of their respective metal content through volatilization of metal-containing species [1]. This means that for SnCl₂, less than 30% of the tin metal content in the precursor solution is retained in the final oxide film, making accurate stoichiometric control nearly impossible without empirical correction factors.

metal atom loss thermal treatment precursor efficiency stoichiometry control thin-film composition

Practical Hydrolysis Control for SnO₂ Nanoparticle Mass Production vs. Tin(IV) Tert-Butoxide

SnO₂ nanoparticle synthesis via reverse microemulsion using tin alkoxide precursors has been historically challenging due to uncontrollably rapid hydrolysis and condensation rates [1]. Tin(IV) isopropoxide was successfully employed to produce SnO₂ nanoparticles in reverse microemulsion by using diffusion-limited control (increasing viscosity with PVA-224), enabling practical synthesis conditions [1]. In contrast, the closest alkoxide analog, tin(IV) tert-butoxide (TTBT), could only be controlled by drastically reducing the precursor concentration to 0.01 M, a dilution level that renders mass production economically unviable [1]. The isopropoxide ligand provides a kinetically more favorable balance—sufficient reactivity for oxide formation while remaining amenable to diffusion-limited hydrolysis control at practical concentrations—compared to the bulkier, slower-reacting tert-butoxide ligand [2].

SnO₂ nanoparticles reverse microemulsion hydrolysis control mass production tin alkoxide precursors

Monodisperse 1–2 nm SnO₂ Nanoparticles with Long-Term Sol Stability

Controlled hydrolysis of tin(IV) isopropoxide in the presence of acetylacetone (acacH) and p-toluenesulfonic acid (PTSA), followed by aging at 60 °C, yields monodisperse, non-aggregated spheroidal SnO₂ (cassiterite) nanoparticles with a mean crystalline core size of approximately 1–2 nm [1]. The resulting sols remain stable for several months when stored at 4 °C [1]. This level of size monodispersity and colloidal stability is achieved through the specific interaction of the isopropoxide-derived hydrolysis intermediates with the acacH/PTSA surface-protecting layer [1]. While analogous controlled hydrolysis strategies exist for other metal alkoxides, this specific protocol using tin(IV) isopropoxide produces the smallest reported non-aggregated crystalline SnO₂ nanoparticles suitable for solution-based deposition of ultra-thin SnO₂ layers.

monodisperse nanoparticles SnO₂ cassiterite sol stability acetylacetone controlled hydrolysis

Highest-Confidence Application Scenarios for Tin(IV) Isopropoxide Based on Quantitative Evidence


Low-Temperature Solution-Processed Zinc–Tin Oxide (ZTO) Thin-Film Transistors on Flexible Substrates

Tin(IV) isopropoxide is the preferred Sn precursor for ZTO thin-film transistor channels when processing on thermally sensitive flexible substrates. Its metal oxide formation completes by 300 °C—fully 130 °C below the onset temperature of SnCl₂ (320 °C)—enabling compatibility with polymer substrates such as PET and PEN [1]. The resulting ZTO films achieve the highest density among tested precursors (4.72 g/cm³) and retain essentially all tin metal content without the 71.7% volatilization loss observed with SnCl₂ [1]. Although the field-effect mobility of ZTO 4 devices (1.1 ± 0.3 cm²/V·s) is lower than the SnCl₂-derived ZTO 3 (1.8 ± 0.3 cm²/V·s), the combination of low-temperature processability, high film density, and predictable stoichiometry makes tin(IV) isopropoxide the most robust choice for flexible oxide TFT fabrication where thermal budget is the primary constraint [1].

Scalable Synthesis of Morphology-Controlled SnO₂ Nanoparticles via Reverse Microemulsion

For industrial-scale SnO₂ nanoparticle production using reverse microemulsion, tin(IV) isopropoxide is uniquely viable among tin(IV) alkoxides. The competing tin(IV) tert-butoxide (TTBT) requires dilution to 0.01 M to control hydrolysis, rendering mass production impractical [2]. Tin(IV) isopropoxide, in contrast, can be processed at practical concentrations by employing diffusion-limited hydrolysis control through viscosity modifiers such as PVA-224 [2]. This enables scalable batch production of SnO₂ nanoparticles with controlled size and morphology, suitable for gas sensor, catalyst, and lithium-ion battery electrode applications where SnO₂ nanostructure quality directly impacts functional performance [2].

Ultra-Small Monodisperse SnO₂ Nanocrystals for Solution-Deposited Electron Transport Layers

When the application requires deposition of ultra-thin, pinhole-free SnO₂ layers—such as electron transport layers (ETLs) in perovskite solar cells or quantum dot light-emitting diodes—tin(IV) isopropoxide enables the synthesis of 1–2 nm monodisperse cassiterite nanoparticles via controlled hydrolysis with acetylacetone and p-toluenesulfonic acid [3]. The resulting sols exhibit multi-month stability at 4 °C, allowing batch preparation and consistent spin-coating or inkjet printing deposition [3]. This precursor-specific capability to produce the smallest reported crystalline SnO₂ nanoparticles with excellent colloidal stability provides a procurement-driven advantage for thin-film electronic device manufacturers seeking reproducible, high-quality SnO₂ ETLs [3].

Chromium-Based Olefin Polymerization Catalyst Modifier for Narrow Molecular Weight Distribution Polyethylene

Tin(IV) isopropoxide serves as a tin-containing promoter compound in supported chromium oxide olefin polymerization catalysts. When combined with a silica or silica-alumina support, chromium trioxide, and activated by heating at temperatures of at least 1,700 °F (approximately 927 °C), the resulting catalyst system produces polyethylene with a narrow molecular weight distribution [4]. This specific application is documented in Phillips Petroleum Co. patents, where tin isopropoxide is explicitly claimed as the tin source of choice alongside gallium isopropoxide for tailoring polymer properties in ethylene polymerization processes [4].

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